N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide
Description
N-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide is a heterocyclic compound featuring a tetrahydroimidazo[1,2-a]pyridine core fused to a phenyl group, with a cyclopropanesulfonamide substituent. This structure combines conformational rigidity from the cyclopropane ring with the electron-rich aromatic system of the tetrahydroimidazopyridine, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring sulfonamide interactions.
Properties
IUPAC Name |
N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-22(21,12-8-9-12)18-14-6-2-1-5-13(14)15-11-19-10-4-3-7-16(19)17-15/h1-2,5-6,11-12,18H,3-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZWVKMUBXRKAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as neonicotinoids, have been shown to interact with nicotinic acetylcholine receptors (nachrs).
Mode of Action
It’s worth noting that related compounds, such as neonicotinoids, bind to nachrs, facilitating negative charge flow and enhancing binding affinity.
Biological Activity
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its interactions with biological targets, therapeutic potential, and relevant research findings.
Structural Overview
The compound features a tetrahydroimidazo[1,2-a]pyridine moiety linked to a phenyl group and a cyclopropanesulfonamide functional group. This structure is crucial for its biological activity as it enhances binding affinity to various biological targets.
Biological Activity
Research indicates that compounds containing the tetrahydroimidazo[1,2-a]pyridine structure exhibit diverse biological activities:
- Antimicrobial Activity : Compounds similar to this compound have shown promising antimicrobial properties. For instance, studies have demonstrated that derivatives can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.
- Anticancer Properties : The compound has been investigated for its potential anticancer effects. It interacts with various cellular pathways that regulate cell proliferation and apoptosis. Preliminary studies suggest it may induce apoptosis in cancer cell lines through the modulation of signaling pathways such as the PI3K/Akt pathway.
- CNS Activity : Given its structural similarity to known neuroactive compounds, this sulfonamide may exhibit central nervous system (CNS) effects. Research has indicated potential interactions with neurotransmitter receptors, which could lead to anxiolytic or antidepressant effects.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activity of related compounds:
- Synthesis and Evaluation : A study synthesized several derivatives of tetrahydroimidazo[1,2-a]pyridine and evaluated their antimicrobial activity against various pathogens. The results indicated that modifications in the cyclopropane ring significantly influenced activity levels .
- Anticancer Activity : In vitro studies assessed the cytotoxic effects of tetrahydroimidazo derivatives on human cancer cell lines. Results showed that certain modifications enhanced selectivity towards cancer cells while sparing normal cells .
- Neuropharmacological Studies : Research exploring the CNS effects revealed that some derivatives could act as selective modulators of serotonin receptors, suggesting potential use in treating mood disorders .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
N-((1S,3R,4S)-3-Ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide
N-((1S,3R,4S)-3-Ethyl-4-(3-(2-(methylsulfonyl)ethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide
| Parameter | Target Compound | Patent Compound 1 | Patent Compound 2 |
|---|---|---|---|
| Core Structure | Tetrahydroimidazo[1,2-a]pyridine | Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine | Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine |
| Key Substituents | Cyclopropanesulfonamide, phenyl group | Cyclopropanesulfonamide, hydroxyethyl group, cyclopentyl backbone | Cyclopropanesulfonamide, methylsulfonylethyl group, cyclopentyl backbone |
| Molecular Weight (M+H) | Not available | 418 | Not explicitly stated (similar synthesis) |
| Synthesis | Not described | HATU/DIEA coupling, Lawesson’s reagent, Hg(II) trifluoroacetate, NaIO₄/OsO₄ oxidation | Methanesulfonyl chloride substitution, similar reagents to Compound 1 |
| Purification | Not available | Silica column chromatography, LC/MS | Silica column chromatography, LC/MS |
Key Differences :
- The patent compounds incorporate a cyclopentyl backbone and imidazo-pyrrolo-pyrazine cores , which are more complex and rigid compared to the target’s tetrahydroimidazopyridine. This may enhance binding specificity but reduce synthetic accessibility.
Key Differences :
- The 2017 derivatives prioritize electron-withdrawing groups (e.g., nitro, cyano) and ester functionalities, which contrast with the target’s sulfonamide group. These substituents likely influence reactivity and solubility.
- The target’s cyclopropanesulfonamide may confer metabolic stability compared to the ester groups in 1l and 2d, which are prone to hydrolysis .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide?
- Methodological Answer : Synthesis optimization requires attention to reaction parameters such as solvent polarity, temperature control, and catalyst selection. For imidazo[1,2-a]pyridine-containing sulfonamides, polar aprotic solvents (e.g., DMF or DMSO) under inert atmospheres are often used to minimize side reactions . Multi-step protocols involving cyclopropane sulfonamide coupling to the imidazo-pyridine core should be monitored via thin-layer chromatography (TLC) and intermediate characterization by -NMR to ensure stepwise purity . Yield improvements may require iterative adjustments to reaction times (e.g., 12–24 hours for imidazo-pyridine ring formation) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Comprehensive spectroscopic and chromatographic techniques are essential:
- - and -NMR : Assign proton environments (e.g., cyclopropane CH groups at δ ~0.8–1.2 ppm) and aromatic resonances from the phenyl and imidazo-pyridine moieties .
- HRMS (High-Resolution Mass Spectrometry) : Verify molecular ion peaks (e.g., [M+H]) with <5 ppm error margins .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm) and NH vibrations (~3300 cm) .
Q. What preliminary assays are recommended to evaluate biological activity?
- Methodological Answer : Initial screens should focus on target engagement and selectivity:
- In vitro enzyme inhibition assays : Use fluorogenic or colorimetric substrates to measure IC values against kinases or proteases, leveraging the sulfonamide group’s known role in enzyme binding .
- Cellular viability assays (e.g., MTT) : Test cytotoxicity in relevant cell lines (e.g., cancer or immune cells) at concentrations ≤10 μM .
- Molecular docking : Predict binding modes to targets like COX-2 or adenosine receptors, using software such as AutoDock Vina .
Advanced Research Questions
Q. How should researchers address discrepancies in synthetic yields or biological activity across batches?
- Methodological Answer : Contradictions often arise from subtle variations in reaction conditions or impurities. Systematic troubleshooting steps include:
- HPLC purity analysis : Quantify byproducts (e.g., unreacted cyclopropane sulfonamide precursors) using C18 columns and gradient elution .
- Solvent screening : Replace hygroscopic solvents (e.g., DMF) with anhydrous alternatives to avoid water-induced side reactions .
- Biological replicates : Repeat assays with freshly prepared stock solutions to rule out degradation (e.g., sulfonamide hydrolysis in aqueous buffers) .
Q. What strategies are effective for elucidating the mechanism of action of this compound?
- Methodological Answer : Mechanistic studies require orthogonal approaches:
- X-ray crystallography : Co-crystallize the compound with purified target proteins (e.g., kinases) to resolve binding interactions at atomic resolution .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
- CRISPR/Cas9-mediated gene knockout : Validate target specificity by comparing activity in wild-type vs. knockout cell lines .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer : SAR workflows should prioritize systematic modifications:
- Core scaffold variations : Replace the cyclopropane sulfonamide with methylsulfonyl or trifluoromethyl groups to assess steric/electronic effects .
- Substituent mapping : Introduce halogen atoms (e.g., Cl, F) at the phenyl ring’s para position to enhance hydrophobic interactions with target pockets .
- In silico QSAR modeling : Train models on bioactivity data from analogs (e.g., imidazo[1,2-a]pyridine derivatives) to predict optimal substituents .
Q. What protocols are recommended for stability and degradation studies under physiological conditions?
- Methodological Answer : Stability profiling involves:
- Accelerated degradation testing : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, sampling at 0, 24, and 48 hours for HPLC analysis .
- LC-MS/MS degradation tracking : Identify hydrolytic byproducts (e.g., cleaved sulfonamide) using collision-induced dissociation (CID) .
- Light-exposure studies : Assess photostability under UV/visible light (300–800 nm) to guide storage conditions (e.g., amber vials) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
